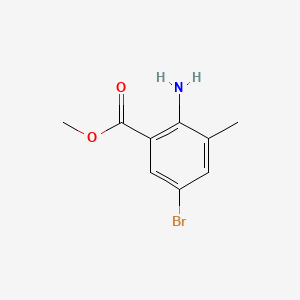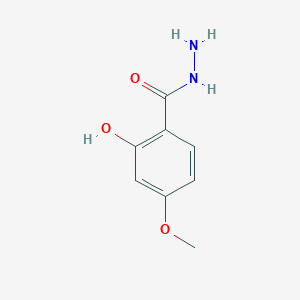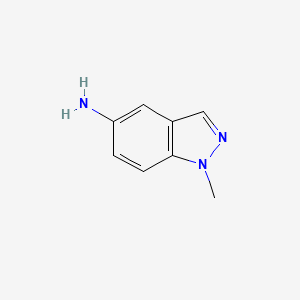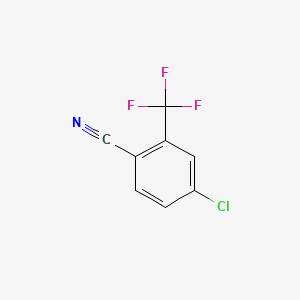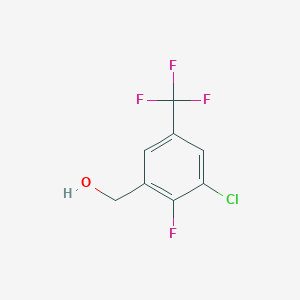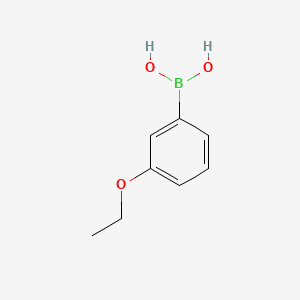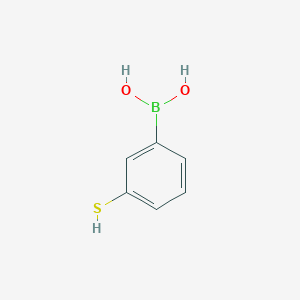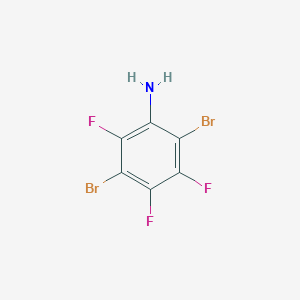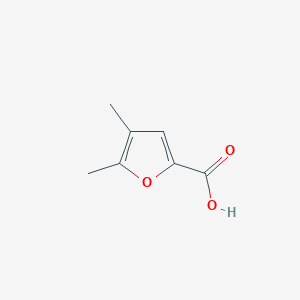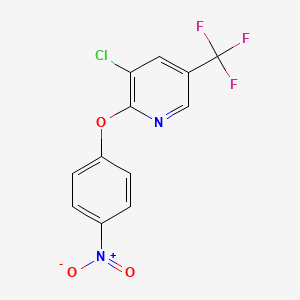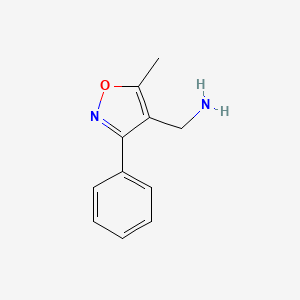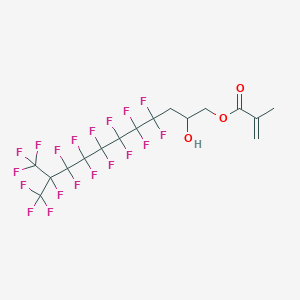![molecular formula C8H7ClN2OS B1586477 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 568577-81-1](/img/structure/B1586477.png)
2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
“2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a compound that has been studied for its potential antimicrobial activity . It belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones, which have been designed and synthesized as potential antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-aminothiophene with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This is then treated with POCl3 to form 2,4-dichlorothieno[2,3-d]pyrimidine. The chloro compound is then reacted with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis
The molecular structure of “2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” can be characterized by 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” and its derivatives include the reaction of 2-aminothiophene with urea, the reaction with POCl3, and the reaction with pyridine amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” can be determined using various spectroscopic techniques, including 1H and 13C NMR .Applications De Recherche Scientifique
Scientific Field
- Measurement of minimum inhibitory concentration (MIC) to assess effectiveness. Results Summary: Some derivatives exhibited good antibacterial and antifungal activity, with MIC values indicating moderate to strong efficacy .
Antitubercular Agents
Scientific Field
- Screening for activity against Mycobacterium strains. Results Summary: Certain compounds showed significant antimycobacterial activity, with MIC values in the range of 6–8 μM, suggesting potential for development as antitubercular agents .
Cancer Research
Scientific Field
- Assessment of cytotoxicity and cell cycle progression. Results Summary: Some analogs demonstrated superior cytotoxic activities against cancer cell lines, indicating promise as anticancer agents .
Chemical Detoxification
Scientific Field
- Analysis of the reaction products and their stability. Results Summary: The formation of mercury–selenium complexes suggests that these derivatives could be useful in treating mercury-induced toxicity .
Epidermal Growth Factor Receptor Inhibition
Scientific Field
- Docking studies to model binding affinity. Results Summary: The derivatives showed potential as epidermal growth factor receptor inhibitors, with promising binding affinities indicated by docking studies .
Organic Synthesis
Scientific Field
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-4-3-13-8-6(4)7(12)10-5(2-9)11-8/h3H,2H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCDJJHBOSYDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383235 | |
| Record name | 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
568577-81-1 | |
| Record name | 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



